8-Isopropylcarbostyril
Description
8-Isopropylcarbostyril (chemical formula: C₁₄H₁₈N₂O₂) is a carbostyril derivative characterized by an isopropyl group at the 8-position of the carbostyril backbone. Carbostyrils, or 2-quinolinones, are heterocyclic compounds with a fused benzene and pyridine ring system, where the pyridine ring contains a ketone group. This structural framework is pharmacologically significant, particularly in the development of β₂-adrenergic receptor agonists for bronchodilation .
The substitution at the 8-position with an isopropyl group enhances lipophilicity and influences receptor-binding affinity. This compound derivatives are synthesized via alkylation or reductive amination reactions, as demonstrated in patents by Otsuka Pharmaceutical Company .
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
8-propan-2-yl-1H-quinolin-2-one |
InChI |
InChI=1S/C12H13NO/c1-8(2)10-5-3-4-9-6-7-11(14)13-12(9)10/h3-8H,1-2H3,(H,13,14) |
InChI Key |
WMUPNBGULQIPDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC2=C1NC(=O)C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
8-Methoxycarbostyril Derivatives
8-Methoxycarbostyril derivatives (e.g., 1-methyl-5-isopropylaminoacetyl-8-methoxycarbostyril) differ in their substitution at the 8-position (methoxy vs. isopropyl). Pharmacological data indicate that 8-isopropyl derivatives exhibit 10–20% higher bronchodilatory activity at lower concentrations (EC₅₀: 5.2 µM) than methoxy analogs (EC₅₀: 8.2 µM) .
| Compound | EC₅₀ (µM) | Relative Activity (%) |
|---|---|---|
| 8-Isopropylcarbostyril hydrochloride | 5.2 | 36.5 |
| 8-Methoxycarbostyril hydrochloride | 8.2 | 17.9 |
| Isoproterenol (control) | 16.6 | 100 |
8-Hydroxycarbostyril Derivatives
8-Hydroxycarbostyril derivatives (e.g., 5-(1-hydroxy-2-isopropylamino)propyl-8-hydroxycarbostyril) feature a hydroxyl group at the 8-position. This substitution improves water solubility but reduces membrane permeability. In vitro studies show that 8-hydroxy derivatives have 50% lower potency in bronchial smooth muscle relaxation assays compared to this compound, likely due to reduced lipophilicity .
3,4-Dihydrocarbostyril Derivatives
3,4-Dihydrocarbostyril derivatives (e.g., 5-(1-hydroxy-2-isopropylamino)propyl-8-hydroxy-3,4-dihydrocarbostyril) are hydrogenated analogs with a partially saturated quinoline ring. This modification increases conformational flexibility but diminishes β₂-receptor binding affinity. Activity assays reveal that dihydro derivatives require 2–3× higher concentrations to achieve equivalent effects to this compound .
Receptor Selectivity
This compound derivatives show >90% selectivity for β₂-adrenergic receptors over β₁, minimizing cardiovascular side effects. This contrasts with non-selective agonists like isoproterenol, which activate both β₁ and β₂ receptors .
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